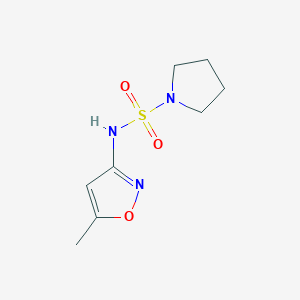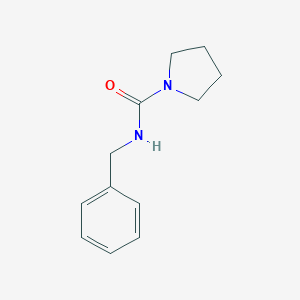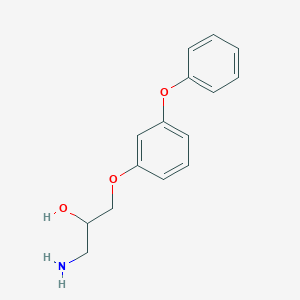![molecular formula C20H19Cl3N2O2 B261739 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 works by inhibiting the activity of the NF-κB pathway. This pathway is activated in response to a variety of stimuli, including infection, inflammation, and stress. Once activated, it leads to the production of pro-inflammatory cytokines and other mediators of inflammation.
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 inhibits this pathway by preventing the degradation of the inhibitor of kappa B (IκB) protein, which normally allows NF-κB to enter the nucleus and activate gene transcription. By inhibiting this process, 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 prevents the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 is its specificity for the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation is its potential toxicity. 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy and safety in treating different types of cancer.
Another area of interest is its potential use in treating inflammatory diseases. Studies are needed to determine the optimal dosing and administration of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 in these diseases, as well as its potential side effects.
Finally, there is interest in developing new derivatives of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 that may have improved efficacy and safety profiles. These derivatives may be more specific for the NF-κB pathway or have reduced toxicity at high concentrations.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 involves several steps, starting with the reaction of 4-chloro-2-nitroaniline with 4-chlorobenzoyl chloride to form the intermediate 2-(4-chloro-2-nitroanilino)benzoyl chloride. This intermediate is then reduced to the corresponding amine using iron powder and hydrochloric acid. The resulting amine is then reacted with 3-methylpiperidine-1-carboxylic acid chloride to form the final product, 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. Inhibition of this pathway has been implicated in the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and metastasis of tumors. This has led to interest in its potential use as a cancer therapy.
Propiedades
Nombre del producto |
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C20H19Cl3N2O2 |
Peso molecular |
425.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-chloro-2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-3-2-8-25(11-12)20(27)16-9-13(21)5-7-18(16)24-19(26)15-6-4-14(22)10-17(15)23/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,24,26) |
Clave InChI |
KWCZNOWDQRRZIQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)
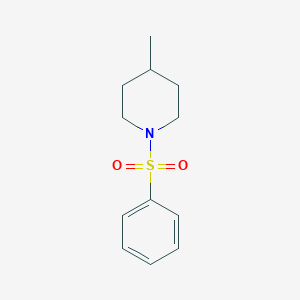
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
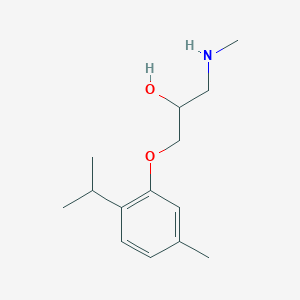
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
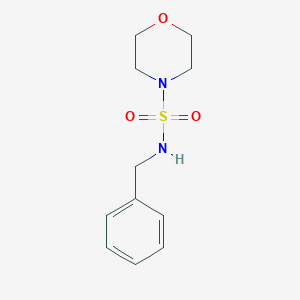
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
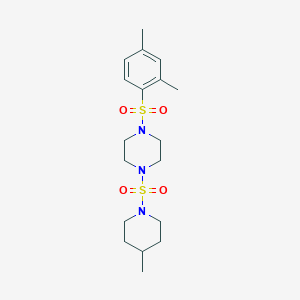
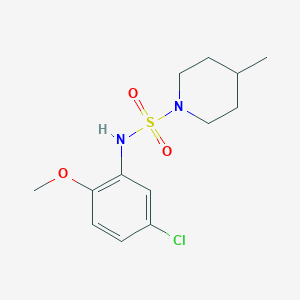
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
